5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
CAS No.: 1228182-71-5
Cat. No.: VC3383867
Molecular Formula: C12H7BrN2O
Molecular Weight: 275.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1228182-71-5 |
|---|---|
| Molecular Formula | C12H7BrN2O |
| Molecular Weight | 275.1 g/mol |
| IUPAC Name | 5-bromo-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C12H7BrN2O/c13-10-6-9(7-14)12(16)15-11(10)8-4-2-1-3-5-8/h1-6H,(H,15,16) |
| Standard InChI Key | IQIKVPXRHSWWJF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(C=C(C(=O)N2)C#N)Br |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=C(C(=O)N2)C#N)Br |
Introduction
Chemical and Physical Properties
Chemical Structure and Identity
5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile belongs to the class of substituted pyridines, specifically 2-pyridones, which are important scaffolds in medicinal chemistry. The compound is characterized by its complex structure incorporating several functional groups that contribute to its chemical behavior and potential applications.
The compound's identification parameters are summarized in the following table:
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₇BrN₂O |
| Molecular Weight | 275.11 g/mol |
| CAS Number | 1228182-71-5 |
| MDL Number | MFCD16622785 |
| InChI | InChI=1S/C12H7BrN2O/c13-10-6-9(7-14)12(16)15-11(10)8-4-2-1-3-5-8/h1-6H,(H,15,16) |
The molecule contains a 2-pyridone core (a pyridine ring with a carbonyl group at position 2), with a bromine atom at position 5, a phenyl group at position 6, and a cyano (nitrile) group at position 3. The structural features include an aromatic pyridine ring that exists in its 2-pyridone tautomeric form, where the nitrogen is protonated, forming an N-H bond, and the adjacent carbon forms a carbonyl group (C=O) .
Physical Properties
The physical properties of 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile provide insight into its behavior under different conditions and its potential applications in various chemical processes.
| Property | Value | Source |
|---|---|---|
| Melting Point | 280-282°C | |
| Appearance | Solid (typically yellow) | |
| Storage Temperature | Ambient | |
| Solubility | Limited water solubility due to aromatic rings and bromine |
Structural Characteristics and Reactivity
Key Functional Groups
The reactivity of 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is largely determined by its multiple functional groups, each offering distinct chemical properties and potential reaction sites.
The 2-pyridone structure features a lactam-like carbonyl group that can participate in nucleophilic addition reactions. The bromine atom at position 5 serves as an important site for cross-coupling reactions, particularly palladium-catalyzed reactions such as Suzuki, Stille, or Sonogashira couplings . This makes the compound valuable as a building block in medicinal chemistry and materials science.
Synthetic Approaches and Production
Purification and Quality Control
Commercial samples of 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile are typically available at 95% purity or higher . Purification techniques likely include recrystallization from appropriate solvents, column chromatography, and potentially preparative HPLC for analytical grade material.
Quality control measures would typically involve melting point determination, spectroscopic analysis (NMR, IR, MS), and potentially HPLC analysis to verify purity and structural integrity.
Applications and Research Significance
Synthetic Chemistry Applications
In synthetic organic chemistry, 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile serves as a valuable building block for the construction of more complex molecular architectures. The bromine substituent enables various cross-coupling reactions, while the nitrile group provides opportunities for further functional group transformations .
The compound could be employed in the synthesis of:
-
Extended heterocyclic systems through coupling reactions
-
Amide derivatives through nitrile hydrolysis
-
Reduced derivatives through selective reduction of the nitrile or carbonyl groups
-
Metal complexes through coordination with the pyridone nitrogen and carbonyl oxygen
| Supplier | Catalog Reference | Available Quantities | Price Range |
|---|---|---|---|
| Apollo Scientific | APOSOR33638 | 1g, 5g | 234 EUR (1g) |
| Matrix Scientific | Not specified | Not specified | Not specified |
| CymitQuimica | 54-OR33638 | 500mg, 1g, 5g, 10g | 198.00 EUR (500mg) - 2,105.00 EUR (10g) |
The compound is typically supplied at 95% purity or higher, suitable for research and development applications .
Future Research Directions
Structure-Activity Relationship Studies
Future research on 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile might focus on exploring its structure-activity relationships through systematic modifications of its functional groups. Potential avenues include:
-
Replacement of the bromine with other halogens or functional groups to assess the impact on biological activity
-
Modification of the phenyl ring with various substituents to optimize potency and selectivity
-
Exploration of the effects of substituting the nitrile group with other functionalities
-
Investigation of conformational constraints to enhance target binding
Synthetic Methodology Development
The development of more efficient and selective methods for the synthesis and functionalization of 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile and related compounds could significantly enhance their utility in medicinal chemistry.
Potential research directions include:
-
Development of one-pot synthetic approaches to reduce the number of isolation and purification steps
-
Exploration of green chemistry methods to reduce environmental impact
-
Investigation of selective catalytic methods for the functionalization of specific positions
-
Application of flow chemistry techniques for scaled production
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume